Dicyclohexylcarbodiimide
Overview
Description
Dicyclohexylcarbodiimide is an organic compound with the chemical formula (C_{13}H_{22}N_2). It is a waxy white solid with a sweet odor. This compound is primarily used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids . Its low melting point allows it to be easily handled in its melted form, and it is highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .
Mechanism of Action
Target of Action
Dicyclohexylcarbodiimide (DCC) primarily targets amino acids during artificial peptide synthesis . It is widely employed as a coupling agent in the synthesis of peptides .
Mode of Action
DCC operates by coupling amino acids during peptide synthesis . The process involves the formation of a byproduct, dicyclohexylurea (DCU), when an O-acylisourea is aminolyzed to produce a peptide . Without an amine component, an N-protected amino acid reacts with DCC to form a second active compound known as a symmetrical anhydride, which in turn reacts with amine components . The mechanism of DCC-induced coupling to form an amide linkage involves several steps :
Biochemical Pathways
DCC affects the biochemical pathways involved in peptide synthesis. It is used in the dehydrative conversion of primary amides to nitriles . It also plays a role in the synthesis of peptides, where it couples amino acids .
Pharmacokinetics
It is known that dcc is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This solubility profile may influence its distribution and elimination in a biological system.
Result of Action
The primary result of DCC’s action is the formation of peptides through the coupling of amino acids . The byproduct of this reaction, dicyclohexylurea (DCU), is formed when an O-acylisourea is aminolyzed to produce a peptide . This process
Biochemical Analysis
Biochemical Properties
Dicyclohexylcarbodiimide is a cross-linker commonly used in organic synthesis applications . It contains a positively charged morpholine group in its structure, which provides water-soluble properties . It has been used in peptide synthesis since 1955 . This compound is a classical inhibitor of ATP synthase . It inhibits ATP synthase by binding to one of the c subunits and causing steric hindrance of the rotation of the FO subunit .
Cellular Effects
This compound often causes rashes . It is known to inhibit ATP synthase by binding to one of the c subunits and causing steric hindrance of the rotation of the FO subunit .
Molecular Mechanism
This compound is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . The reaction is as follows: 2 C6H11NCO → (C6H11N)2C + CO2 .
Temporal Effects in Laboratory Settings
This compound is a powerful dehydrating agent commonly used for the preparation of amides, esters, and anhydrides . It has been used with DMSO for the mild oxidation of alcohols to ketones .
Metabolic Pathways
This compound is involved in the process of peptide synthesis . It acts as a cross-linker in organic synthesis applications
Preparation Methods
Dicyclohexylcarbodiimide can be synthesized through several methods:
Decarboxylation of Cyclohexyl Isocyanate: This method uses phosphine oxides as a catalyst to decarboxylate cyclohexyl isocyanate, producing this compound and carbon dioxide.
Coupling of Cyclohexyl Amine and Cyclohexyl Isocyanide: This method involves the use of palladium acetate, iodine, and oxygen to couple cyclohexyl amine and cyclohexyl isocyanide, achieving yields of up to 67%.
Conversion from Dicyclohexylurea: this compound can also be prepared from dicyclohexylurea using a phase transfer catalyst.
Chemical Reactions Analysis
Dicyclohexylcarbodiimide is a versatile reagent that undergoes various chemical reactions:
Dehydration Reactions: It is commonly used as a dehydrating agent for the preparation of amides, esters, and anhydrides.
Oxidation Reactions: When used with dimethyl sulfoxide, this compound facilitates the mild oxidation of alcohols to ketones.
Conversion Reactions: It is used in the dehydrative conversion of primary amides to nitriles and (\alpha)-hydroxy ketones to (\alpha,\beta)-unsaturated ketones.
Scientific Research Applications
Dicyclohexylcarbodiimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dicyclohexylcarbodiimide is compared with other carbodiimides such as:
Diisopropylcarbodiimide (DIC): Similar to this compound, diisopropylcarbodiimide is used as a coupling agent in peptide synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is water-soluble and is often used in aqueous peptide synthesis, making it distinct from the water-insoluble this compound.
This compound’s unique properties, such as its high solubility in organic solvents and its effectiveness as a dehydrating agent, make it a valuable reagent in various chemical and biological applications.
Properties
InChI |
InChI=1S/C13H22N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-10H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSAOTZNIDXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1023817 | |
Record name | Dicyclohexylcarbodiimide | |
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Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-dicyclohexylcarbodiimide is a white crystalline solid with a heavy sweet odor. (NTP, 1992), Liquid, White solid with a sweet odor; [Hawley] White melt; mp = 33-36 deg C; [MSDSonline] | |
Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
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Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |
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Record name | Dicyclohexylcarbodiimide | |
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Boiling Point |
252 to 255 °F at 6 mmHg (NTP, 1992), BP: 154-156 °C at 11 mm Hg | |
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Record name | Dicyclohexylcarbodiimide | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
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Solubility |
Reaction (NTP, 1992), Moisture sensitive, reacts with water, Soluble in organic solvents | |
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Vapor Pressure |
VP: 0.5 mm Hg at 98-100 °C, 2 mm Hg at 138-140 °C, 11 mm Hg at 154-156 °C | |
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Mechanism of Action |
The molecular mechanism of the electroneutral organic cation/H+ antiporter in renal brush border membrane vesicles was studied utilizing the prototypic organic cation N1-methylnicotinamide. The hydrophobic carbodiimide, N,N'-dicyclohexylcarbodiimide (DCCD), inactivated organic cation transport irreversibly with an IC50 of 2.6 microM at pH 7.5 and 40 nM at pH 6.0. On the other hand, the hydrophilic reagents, 1-ethyl-3-[3-(dimethylamino)-propyl]carbodiimide and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, did not affect organic cation transport. Substrate did not affect the rate of the DCCD inactivation which followed pseudo-first-order-kinetics. A double logarithmic plot of the apparent rate constants vs. the DCCD concentration gave a straight line with a slope of 0.8. The data are consistent with a simple bimolecular reaction mechanism and imply that one molecule of DCCD inactivates one carboxylate group per active transport unit and that the carboxylate group is critical for transport., The hydrophobic carbodiimide dicyclohexylcarbodiimide (DCCD) has been shown to inhibit the catalytic (C) subunit of adenosine cyclic 3',5'-phosphate dependent protein kinase (EC 2.7.1.3) in a time-dependent, irreversible manner. The rate of inactivation was first order and showed saturation kinetics with an apparent Ki of 60 microM. Magnesium adenosine 5'-triphosphate (MgATP) was capable of protecting against this inhibition, whereas neither a synthetic peptide substrate nor histone afforded protection. Mg alone afforded some protection. When the catalytic subunit was aggregated with the regulatory subunit in the holoenzyme complex, no inhibition was observed. The inhibition was enhanced at low pH, suggesting that a carboxylic acid group was the target for interaction with DCCD. On the basis of the protection studies, it is most likely that this carboxylic acid group is associated with the MgATP binding site, perhaps serving as a ligand for the metal. Efforts to identify the site that was modified by DCCD included (1) modification with [14C]DCCD, (2) modification by DCCD in the presence of [3H]aniline, and (3) modification with DCCD and [14C]glycine ethyl ester. In no case was radioactivity incorporated into the protein, suggesting that the irreversible inhibition was due to an intramolecular cross-link between a reactive carboxylic acid group and a nearby amino group. Differential peptide mapping identified a single peptide that was consistently lost as a consequence of DCCD inhibition. This peptide (residues 166-189) contained four carboxylic acid residues as well as an internal Lys., Dicyclohexylcarbodiimide (DCCD) specifically inhibits the F1F0-H+-ATP synthase complex of Escherichia coli by covalently modifying a proteolipid subunit that is embedded in the membrane. Multiple copies of the DCCD-reactive protein, also known as subunit c, are found in the F1F0 complex. ..., A spontaneous mutant of Methanothermobacter thermautotrophicus resistant toward the ATP-synthase inhibitor N,N'-dicyclohexylcarbodiimide (DCCD) was isolated. DCCD normally inhibits methanogenic electron-transport-driven ATP synthesis, however, the DCCD-resistant strain exhibited methanogenesis in the presence of 300 micromol/L DCCD. Total ATP synthesis was shown to be higher in the mutant strain, both in the presence and absence of DCCD. These results suggested a modification in the ATP-synthesizing system of the mutant strain. Using Blue Native PAGE combined with MALDI TOF/TOF mass spectrometry, increased concentrations of both the A(1) and A(o) subcomplexes of the A(1)A(o)-type synthase were identified in the mutant strain. However, no alterations were found in the structural genes (atp) for the A(1)A(o) ATP synthase. The results imply that DCCD resistance is a consequence of increased A(1)A(o) ATP synthase expression, and suggest that genes involved in regulating synthase expression are responsible for DCCD resistance. | |
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Color/Form |
Crystalline mass, White crystals, Colorless crystalline solid | |
CAS No. |
538-75-0 | |
Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
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Melting Point |
93 to 95 °F (NTP, 1992), 34.5 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dicyclohexylcarbodiimide primarily targets the proton-conducting pathway of the F0F1-ATP synthase complex, a crucial enzyme involved in ATP synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound binds covalently to a specific glutamyl residue within the proteolipid subunit (subunit c) of the F0 complex. This subunit forms part of the proton channel, and its modification by this compound disrupts proton translocation, thereby inhibiting ATP synthesis. [, , , , , ]
A: While this compound's primary target is F0F1-ATP synthase, research suggests it can interact with other membrane proteins, potentially impacting processes like potassium transport in mitochondria. [] Further research is needed to fully elucidate the range of this compound's interactions within biological systems.
A: this compound acts as a coupling agent in peptide synthesis, facilitating the formation of amide bonds between amino acids. [, ] It activates the carboxyl group of one amino acid, allowing it to react with the amino group of another amino acid to form a peptide bond.
A: The provided research papers do not elaborate on specific formulation strategies for this compound. Given its hydrophobic nature, it is likely dissolved in organic solvents like dimethyl sulfoxide for in vitro studies. [] Further research would be needed to explore potential formulations for in vivo applications.
A: Research indicates that this compound exhibits toxicity in animal models upon dermal exposure. [] A study using rats, mice, and genetically modified mice demonstrated dose-dependent mortality and various skin lesions. [] Notably, the study in female Tg.AC hemizygous mice showed a dose-related increase in squamous cell papilloma of the skin at the application site. []
A: Radiolabeling studies using [14C]this compound have been instrumental in identifying the specific binding site of the compound within the F0 complex. [, ] These studies involve treating purified F0F1-ATP synthase or membrane preparations with radiolabeled this compound, followed by separation and analysis of protein components using techniques like SDS-PAGE and autoradiography.
A: The use of this compound has been instrumental in dissecting the mechanism of F0F1-ATP synthase, a fundamental enzyme responsible for ATP synthesis in all living organisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this enzyme, researchers have been able to gain insights into the role of proton gradients in driving ATP synthesis and other energy-dependent processes within cells.
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